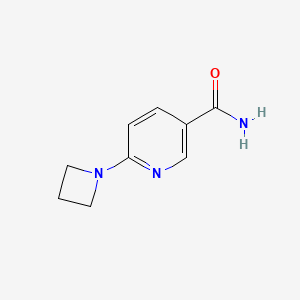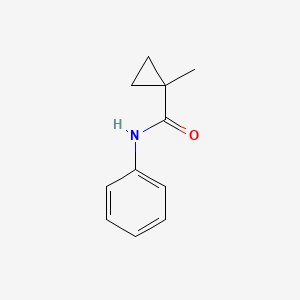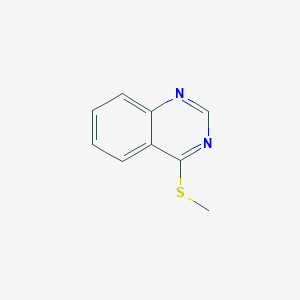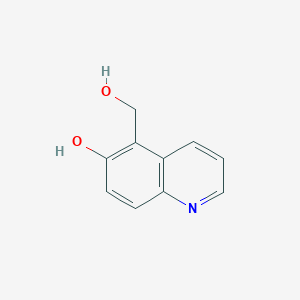
2-(Quinolin-2-YL)acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Quinolin-2-YL)acetaldehyde is an organic compound that belongs to the class of quinoline derivatives. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. The presence of the quinoline moiety in this compound makes it an important compound in various fields, including medicinal chemistry, organic synthesis, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinolin-2-YL)acetaldehyde can be achieved through several methods. One common method involves the reaction of 2-quinolinecarboxaldehyde with a suitable reagent to introduce the acetaldehyde group. For example, the reaction of 2-quinolinecarboxaldehyde with ethyl chloroacetate in the presence of a base such as sodium ethoxide can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and catalytic processes can enhance the efficiency of the synthesis. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to minimize the environmental impact of the production process .
化学反応の分析
Types of Reactions
2-(Quinolin-2-YL)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The quinoline ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the aldehyde group.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used to reduce the aldehyde group.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Quinoline-2-carboxylic acid.
Reduction: 2-(Quinolin-2-YL)ethanol.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学的研究の応用
2-(Quinolin-2-YL)acetaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is used in the development of materials with specific properties, such as dyes and pigments.
作用機序
The mechanism of action of 2-(Quinolin-2-YL)acetaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, quinoline derivatives are known to inhibit enzymes involved in DNA replication and repair, making them potential anticancer agents. The exact molecular pathways involved can vary depending on the specific derivative and its target .
類似化合物との比較
2-(Quinolin-2-YL)acetaldehyde can be compared with other quinoline derivatives, such as:
Quinoline-2-carboxaldehyde: Similar structure but lacks the acetaldehyde group.
2-(Quinolin-2-YL)ethanol: Similar structure but has an alcohol group instead of an aldehyde group.
Quinoline-2-carboxylic acid: Similar structure but has a carboxylic acid group instead of an aldehyde group.
The uniqueness of this compound lies in its specific functional group, which allows it to undergo distinct chemical reactions and be used in unique applications .
特性
分子式 |
C11H9NO |
|---|---|
分子量 |
171.19 g/mol |
IUPAC名 |
2-quinolin-2-ylacetaldehyde |
InChI |
InChI=1S/C11H9NO/c13-8-7-10-6-5-9-3-1-2-4-11(9)12-10/h1-6,8H,7H2 |
InChIキー |
HZYCUVLOBNNEKD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Ethyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B15071175.png)
![3-Methyl-2-(methylsulfanyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B15071178.png)
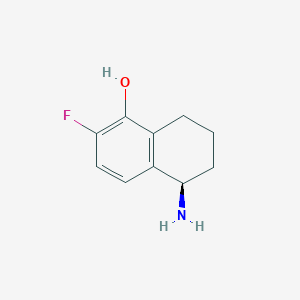


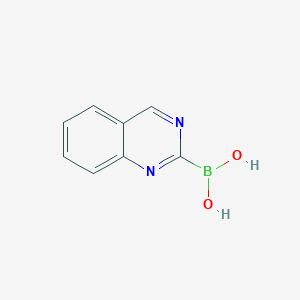
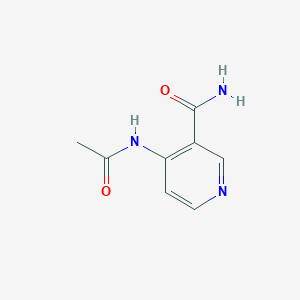

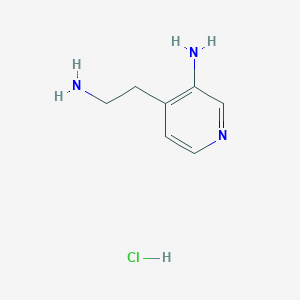
![4-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15071262.png)
